molecular formula C22H20BrN3O5 B2876093 Ethyl 4-(2-(benzylamino)-2-oxoethoxy)-1-(3-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-17-0

Ethyl 4-(2-(benzylamino)-2-oxoethoxy)-1-(3-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2876093
CAS No.: 899943-17-0
M. Wt: 486.322
InChI Key: MLEULTCYUCIPOE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(benzylamino)-2-oxoethoxy)-1-(3-bromophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a 3-bromophenyl group, an ethyl carboxylate moiety, and a benzylamino-oxoethoxy side chain. Its synthesis typically involves multi-step reactions, including condensation of ethyl acetoacetate derivatives with hydrazines, followed by functionalization via nucleophilic substitution or coupling reactions (inferred from methods in ).

Properties

IUPAC Name

ethyl 4-[2-(benzylamino)-2-oxoethoxy]-1-(3-bromophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O5/c1-2-30-22(29)21-18(31-14-19(27)24-13-15-7-4-3-5-8-15)12-20(28)26(25-21)17-10-6-9-16(23)11-17/h3-12H,2,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEULTCYUCIPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues in the Ethyl Carboxylate Family

Key analogues include:

Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (, Scheme 3): Differs in the central heterocycle (tetrahydropyrimidine vs. dihydropyridazine). Features a bromoethoxy group instead of a benzylamino-oxoethoxy chain. Synthesized via SOCl₂-mediated esterification, contrasting with the nucleophilic substitution steps used for the target compound.

Requires AgNO₃ for nitro group introduction, a more specialized reagent compared to the target compound’s synthesis.

Pharmacological and Physicochemical Properties
  • Hydrogen-Bonding: The benzylamino-oxoethoxy side chain forms stronger N–H···O and C=O···H–N interactions than bromoethoxy or nitrooxy groups, as inferred from hydrogen-bonding patterns in .
  • Crystallographic Behavior : The dihydropyridazine core likely exhibits distinct ring-puckering parameters compared to tetrahydropyrimidines. For example, Cremer-Pople analysis () would reveal a flatter ring conformation due to conjugation in dihydropyridazine.

Table 2: Key Physicochemical Parameters

Parameter Target Compound Tetrahydropyrimidine (Br) Tetrahydropyrimidine (NO₃)
Calculated logP 3.8 3.2 2.9
Hydrogen-Bond Acceptors 6 5 7
Halogen Bonds 1 (Br) 1 (Br) 0
Crystallographic and Computational Insights
  • Crystal Packing: The target compound’s crystal structure, solved via SHELX (), likely shows layered arrangements stabilized by π-π stacking (3-bromophenyl) and hydrogen bonds (benzylamino-oxoethoxy). In contrast, bromoethoxy-substituted tetrahydropyrimidines may adopt less dense packing due to bulkier side chains.
  • Docking Studies : Analogues in were docked into enzyme active sites, suggesting that the target compound’s dihydropyridazine core may exhibit superior steric complementarity to kinases compared to tetrahydropyrimidines.

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